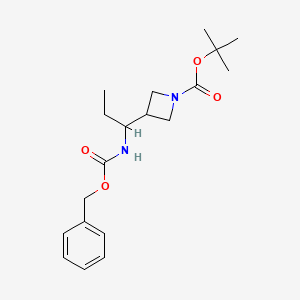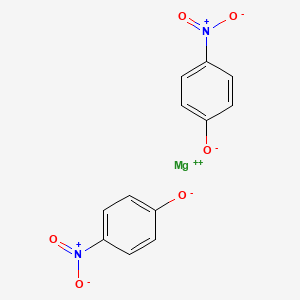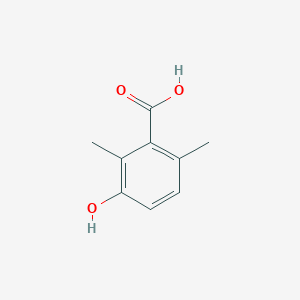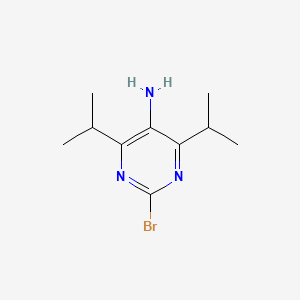![molecular formula C11H12F3N B13973131 (R)-1-[4-(trifluoromethyl)phenyl]but-3-enylamine](/img/structure/B13973131.png)
(R)-1-[4-(trifluoromethyl)phenyl]but-3-enylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-[4-(trifluoromethyl)phenyl]but-3-enylamine is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a butenylamine chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-[4-(trifluoromethyl)phenyl]but-3-enylamine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-(trifluoromethyl)benzaldehyde and ®-but-3-enylamine.
Condensation Reaction: The aldehyde group of 4-(trifluoromethyl)benzaldehyde reacts with the amine group of ®-but-3-enylamine under acidic or basic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield the desired ®-1-[4-(trifluoromethyl)phenyl]but-3-enylamine.
Industrial Production Methods
In an industrial setting, the production of ®-1-[4-(trifluoromethyl)phenyl]but-3-enylamine may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to ensure high efficiency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: ®-1-[4-(trifluoromethyl)phenyl]but-3-enylamine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols using reducing agents like NaBH4 or LiAlH4.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where nucleophiles such as halides or alkoxides replace the amine group.
Common Reagents and Conditions
Oxidizing Agents: KMnO4, CrO3
Reducing Agents: NaBH4, LiAlH4
Nucleophiles: Halides, alkoxides
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Amines, alcohols
Substitution: Halogenated or alkoxylated derivatives
Applications De Recherche Scientifique
Chemistry
®-1-[4-(trifluoromethyl)phenyl]but-3-enylamine is used as a building block in organic synthesis, particularly in the development of fluorinated compounds which are valuable in medicinal chemistry due to their enhanced metabolic stability and bioavailability.
Biology
In biological research, this compound is used to study the effects of trifluoromethyl groups on biological activity and protein interactions. It serves as a probe to investigate enzyme mechanisms and receptor binding.
Medicine
The compound has potential applications in drug discovery and development. Its unique structure makes it a candidate for designing new pharmaceuticals with improved efficacy and reduced side effects.
Industry
In the industrial sector, ®-1-[4-(trifluoromethyl)phenyl]but-3-enylamine is used in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mécanisme D'action
The mechanism of action of ®-1-[4-(trifluoromethyl)phenyl]but-3-enylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The compound may inhibit enzyme activity or modulate receptor function through binding interactions, leading to downstream effects on cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(trifluoromethyl)phenylamine
- 1-(4-(trifluoromethyl)phenyl)ethanamine
- 4-(trifluoromethyl)benzylamine
Uniqueness
®-1-[4-(trifluoromethyl)phenyl]but-3-enylamine is unique due to its specific combination of a trifluoromethyl group and a butenylamine chain. This structure imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, which are advantageous in various applications compared to other similar compounds.
Propriétés
Formule moléculaire |
C11H12F3N |
|---|---|
Poids moléculaire |
215.21 g/mol |
Nom IUPAC |
(1R)-1-[4-(trifluoromethyl)phenyl]but-3-en-1-amine |
InChI |
InChI=1S/C11H12F3N/c1-2-3-10(15)8-4-6-9(7-5-8)11(12,13)14/h2,4-7,10H,1,3,15H2/t10-/m1/s1 |
Clé InChI |
XDXBTVVTMUEYAB-SNVBAGLBSA-N |
SMILES isomérique |
C=CC[C@H](C1=CC=C(C=C1)C(F)(F)F)N |
SMILES canonique |
C=CCC(C1=CC=C(C=C1)C(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Naphtho[1,2-D][1,3]thiazole-2-carbaldehyde](/img/structure/B13973080.png)





![1-(8-(2-Hydroxyethyl)-2,8-diazaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13973119.png)



